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Compound of Interest

Compound Name: 7-Methyl-3-octyne

Cat. No.: B1605108

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the
non-terminal alkyne, 7-Methyl-3-octyne (CAS No. 37050-06-9). This document is intended for
researchers, scientists, and professionals in the fields of chemical analysis and drug
development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics. All presented data is supported by
detailed experimental protocols to ensure reproducibility and accurate interpretation.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for 7-Methyl-3-
octyne.

Table 1: Nuclear Magnetic Resonance (NMR) Data
(Predicted)

H NMR (Predicted)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

2.14 q 2H H-2

2.08 t 2H H-5

1.62 m 1H H-7

1.45 q 2H H-6

1.09 t 3H H-1

0.90 d 6H H-8, H-8'
13C NMR (Predicted)

Chemical Shift (ppm) Assignment

81.3 C-3o0rC-4

79.9 C-3orC-4

42.1 C-6

28.1 C-7

225 C-8, C-8

20.9 C-5

14.3 C-2

12.5 C-1

Note: NMR data is predicted using computational models and should be confirmed by

experimental analysis.

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

2960 Strong C-H stretch (sp?)

2932 Strong C-H stretch (sp?)

2874 Strong C-H stretch (sp?)

2235 Weak C=C stretch (internal alkyne)
1465 Medium C-H bend (CHz, CHs)

1380 Medium C-H bend (CHs)

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Proposed Fragment
124 15 [M]* (Molecular lon)
109 30 [M - CHs]*

95 60 [M - CzHs]*

81 100 [M - C3H7]*

67 85 [CsH7]*

55 70 [CaH7]*

a1 95 [CsHs]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 7-Methyl-3-octyne (5-10 mg) is dissolved in approximately 0.7 mL of deuterated
chloroform (CDCIs) containing 0.1% tetramethylsilane (TMS) as an internal standard. The
solution is transferred to a 5 mm NMR tube. *H and 13C NMR spectra are acquired on a 400
MHz (or higher) spectrometer. For *H NMR, a standard pulse sequence is used with a sufficient
relaxation delay to ensure quantitative integration. For 3C NMR, a proton-decoupled pulse
sequence is employed to obtain singlets for each unique carbon atom.
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Infrared (IR) Spectroscopy

A drop of neat 7-Methyl-3-octyne is placed between two polished sodium chloride (NacCl)
plates to form a thin liquid film. The plates are mounted in a sample holder and placed in the
beam path of an FTIR spectrometer. The spectrum is recorded over the range of 4000-600
cm~1, with a resolution of 4 cm~1. A background spectrum of the clean NaCl plates is recorded
prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 7-Methyl-3-
octyne in a volatile solvent (e.g., dichloromethane) is injected into the GC. The compound is
separated from the solvent on a suitable capillary column (e.g., DB-5ms) and introduced into
the mass spectrometer. The mass spectrum is obtained by electron ionization at 70 eV,
scanning a mass range of m/z 35-200.

Visualizations
Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry Fragmentation of 7-Methyl-3-octyne
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Key Fragmentation Pathways of 7-Methyl-3-octyne
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Caption: Proposed fragmentation pathways for 7-Methyl-3-octyne in mass spectrometry.

Structure of 7-Methyl-3-octyne for NMR Correlation

 To cite this document: BenchChem. [Spectroscopic Profile of 7-Methyl-3-octyne: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605108#spectroscopic-data-for-7-methyl-3-octyne-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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